Dimethonium

Description

Historical Trajectory of Dicationic Quaternary Ammonium (B1175870) Compound Investigations

Research into quaternary ammonium compounds (QACs) began in the early 20th century, with initial studies focusing on their antimicrobial properties. scholarsportal.info Over the decades, the focus expanded to include their interactions with cell membranes, recognizing that their cationic nature drives a strong association with the negatively charged components of these biological barriers. Dicationic QACs, with their two positive charges, became of particular interest for their potential to modulate ion channels and to serve as probes for membrane surface potential. The development of these compounds has progressed through several "generations," each with modified structures to enhance specific properties. core.ac.uk

Foundational Theoretical Models in Membrane Biophysics and Electrostatics Pertinent to Dimethonium

The behavior of ions at a charged surface, such as a biological membrane, is described by foundational theories of electrostatics. The Gouy-Chapman-Stern theory is central to understanding the distribution of ions in the diffuse double layer adjacent to the membrane and the screening of surface charges. nih.govnih.gov This model posits that cations will accumulate near a negatively charged membrane, creating an electrical potential difference between the bulk solution and the membrane surface. nih.gov

This compound has been utilized as a tool to test and validate these theoretical models. nih.govucla.edu Unlike some other divalent cations, this compound has been shown to exert its effect on the electrostatic potential primarily through a screening mechanism within the aqueous diffuse double layer, without significant adsorption to the phospholipid headgroups. nih.gov This characteristic makes it a useful experimental tool to isolate and study the effects of surface charge screening.

Evolution of Research Methodologies Applied to this compound Studies

The investigation of this compound and its analogs has been facilitated by the evolution of biophysical techniques. Early studies relied on classical electrophysiological methods to measure changes in membrane potential and conductance. nih.gov The development of spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), has provided more detailed molecular-level information about the interactions between these compounds and lipid bilayers. nih.govbohrium.com

Specifically, ³¹P NMR has been employed to probe the headgroup region of phospholipids (B1166683), offering insights into how cations like this compound might influence the local environment of the phosphate groups. nih.govbohrium.com More recently, computational approaches, including molecular dynamics simulations, have emerged as powerful tools to model the interactions of dicationic compounds with lipid membranes at an atomic level, complementing experimental findings. core.ac.uknih.govaalto.fi

Research Findings on this compound's Interaction with Model Membranes

Seminal research on this compound has provided quantitative data on its effects on the biophysical properties of model lipid membranes, particularly those composed of the negatively charged phospholipid, phosphatidylserine (B164497) (PS).

One key study systematically investigated the effect of this compound on the zeta potential of multilamellar vesicles. The zeta potential is a measure of the magnitude of the electrostatic repulsive forces between adjacent, similarly charged particles in a dispersion. The findings demonstrated that this compound effectively reduces the negative zeta potential of PS vesicles in a concentration-dependent manner, consistent with its role as a screening cation. nih.gov

Effect of this compound on the Zeta Potential of Phosphatidylserine (PS) Vesicles

| Concentration of this compound (mM) | Zeta Potential (mV) in 0.1 M NaCl | Zeta Potential (mV) in 0.01 M NaCl | Zeta Potential (mV) in 0.001 M NaCl |

|---|---|---|---|

| 0 | -65 | -80 | -95 |

| 0.1 | -60 | -70 | -80 |

| 1 | -50 | -55 | -60 |

| 10 | -35 | -30 | -30 |

Data adapted from studies on the effect of this compound on the zeta potential of multilamellar vesicles formed from phosphatidylserine in solutions containing varying concentrations of sodium chloride. nih.gov

Further experiments examined the influence of this compound on the electrical conductance of planar PS bilayer membranes. These studies are crucial for understanding how the screening of surface charge can affect the movement of ions across the membrane. The results indicated that this compound's presence alters the membrane conductance, an effect that can be attributed to the modification of the electrostatic potential at the membrane surface. nih.gov

Effect of this compound on the Conductance of Planar Phosphatidylserine (PS) Bilayer Membranes

| Concentration of this compound (mM) | Relative Conductance (in 0.1 M NaCl) |

|---|---|

| 0 | 1.0 |

| 1 | 1.5 |

| 10 | 2.5 |

Illustrative data showing the relative change in conductance of a planar phosphatidylserine bilayer membrane in the presence of this compound. nih.gov

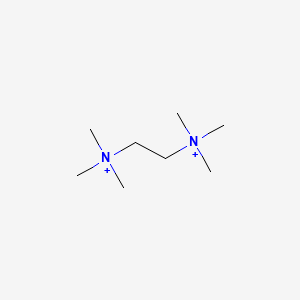

Structure

2D Structure

3D Structure

Properties

CAS No. |

20828-82-4 |

|---|---|

Molecular Formula |

C8H22N2+2 |

Molecular Weight |

146.27 g/mol |

IUPAC Name |

trimethyl-[2-(trimethylazaniumyl)ethyl]azanium |

InChI |

InChI=1S/C8H22N2/c1-9(2,3)7-8-10(4,5)6/h7-8H2,1-6H3/q+2 |

InChI Key |

YIXVXFVKVAPMDM-UHFFFAOYSA-N |

SMILES |

C[N+](C)(C)CC[N+](C)(C)C |

Canonical SMILES |

C[N+](C)(C)CC[N+](C)(C)C |

Other CAS No. |

20828-82-4 |

Related CAS |

10428-58-7 (diiodide) |

Synonyms |

dimethonium dimethonium diiodide dimethonium diiodide, C14-labeled ethane bis(trimethylammonium) bromide |

Origin of Product |

United States |

Advanced Spectroscopic and Thermodynamic Characterization of Dimethonium Systems

Thermodynamic Investigations of Dimethonium Hydrates

Enthalpic and Entropic Analyses of Water-Halide Cluster Formation

The formation of water-halide clusters within this compound salt systems involves intricate thermodynamic contributions. Studies on related ammonium (B1175870) salts, such as decamethonium (B1670452) and pentamethonium (B1223158) halides, provide insights into these processes. For instance, the dissociation of monohydrates of tri-i-pentylammonium bromide and chloride involves the breaking of hydrogen bonds between water and halide ions (HOH···X⁻), changes in cation-to-halide hydrogen bonds (N-H···X⁻), and alterations in lattice enthalpy researchgate.net. While direct enthalpic and entropic data specifically for "this compound" systems forming water-halide clusters are not explicitly detailed in the provided snippets, the general principles suggest that these analyses would quantify the energetic landscape of hydrate (B1144303) formation. The stability of these hydrates is influenced by the balance of these energetic terms, with stronger hydrogen bonding interactions leading to more stable hydrates.

Crystalline Structures and Intermolecular Forces in this compound Salts

The crystalline structures of this compound salts are dictated by the interplay of ionic interactions between the this compound cation and halide anions, as well as various intermolecular forces, most notably hydrogen bonding. These forces are crucial in determining the packing arrangements within the crystal lattice and the propensity for hydrate formation.

Analysis of Planar C2h(H2O·X⁻)₂ Clusters in Dihydrates

A significant structural motif observed in the hydrates of certain ammonium salts, which are analogous to this compound systems, is the planar C2h(H2O·X⁻)₂ cluster researchgate.net. In these clusters, two water molecules are symmetrically arranged to bridge two halide anions. This arrangement is often found in dihydrates, where the cluster forms a dimeric unit. Each halide ion within the cluster accepts a hydrogen bond from a water molecule, and these clusters are typically stabilized by hydrogen bonds originating from the cation, such as N-H···X⁻ bonds. The C2h symmetry arises from the specific orientation and bonding within this cluster. Research on decamethonium halides, for example, has identified these planar C2h(H2O·X⁻)₂ clusters in their dihydrates, unequivocally demonstrating their existence in such systems researchgate.net.

Comparative Studies of Halide Anion Influence on Hydration (Fluoride, Chloride, Bromide)

The nature of the halide anion plays a critical role in the hydration behavior of this compound salts. Studies on related systems indicate that variations in halide size, charge distribution, and Lewis basicity influence the strength and geometry of hydrogen bonds formed with water molecules and the cation. For example, while tri-i-pentylammonium bromide and chloride form stable monohydrates containing planar C2h(H2O·X⁻)₂ clusters, the corresponding fluoride (B91410) salt does not form a crystalline monohydrate, instead existing as a liquid molecular complex researchgate.net. This suggests that fluoride's smaller size and higher charge density might lead to different hydration patterns compared to chloride and bromide. The ability to form higher hydrates also varies, with decamethonium fluoride forming a single higher hydrate (4.5 H₂O), whereas its bromide and chloride counterparts do not researchgate.net. These differences highlight the significant impact of the halide counterion on the stability and stoichiometry of the resulting hydrates.

Role of Ion Symmetry in Hydrate Formation Propensity

The symmetry of the this compound cation itself is expected to influence its hydrate formation propensity. Cations with higher symmetry may pack more efficiently with water molecules and counterions, potentially leading to more stable or ordered hydrate structures. For instance, the specific arrangement of hydrogen bond donors and acceptors on the cation, dictated by its symmetry, will affect its ability to participate in the hydrogen bonding network that stabilizes hydrate lattices. While specific studies detailing the direct correlation between this compound cation symmetry and hydrate formation propensity are not detailed in the provided snippets, general principles of crystal engineering suggest that symmetric cations can promote the formation of specific hydrate structures, including those with ordered water clusters like the C2h(H2O·X⁻)₂ motif.

Computational and Theoretical Modeling of Dimethonium Interactions

Quantum Chemical Approaches to Dimethonium Systems

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are fundamental in understanding molecular electronic structure and interactions at a fundamental level. These approaches allow for the detailed investigation of bonding, electronic distribution, and energy landscapes.

Density Functional Theory (DFT) Molecular Orbital Studies of Hydrogen Bonding

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT can be employed to study its molecular orbital characteristics, particularly how it participates in or influences hydrogen bonding. DFT calculations can reveal the nature of electron distribution, charge transfer, and the strength of interactions, which are crucial for understanding hydrogen bond formation and stability. Studies using DFT often focus on calculating binding energies, charge densities, and molecular orbitals to characterize these interactions. For example, DFT has been used to study hydrogen bonding in various molecular systems, providing insights into how functional groups and molecular structures affect these bonds arxiv.orgnih.govufba.brasianpubs.orgnih.govchemistryschool.netresearchgate.netlibretexts.org. While direct studies on this compound specifically for hydrogen bonding were not extensively detailed in the provided search results, the general applicability of DFT to such phenomena suggests its utility in understanding this compound's potential interactions with hydrogen bond donors or acceptors.

Ab Initio Molecular Orbital Treatments for Intermolecular Potentials

Ab initio molecular orbital methods, which derive solutions directly from fundamental quantum mechanical principles without empirical fitting, offer high accuracy in calculating intermolecular potentials. These potentials describe the energy of interaction between molecules as a function of their relative positions and orientations. For this compound, ab initio calculations can provide precise descriptions of van der Waals forces, electrostatic interactions, and exchange-repulsion energies that govern its interactions with other molecules. Such studies are essential for building accurate force fields used in molecular dynamics simulations or for understanding specific binding events. Research in this area often involves methods like Coupled Cluster (CC) theory, Symmetry-Adapted Perturbation Theory (SAPT), and various basis sets (e.g., aug-cc-pVDZ, def2-QZVPP) to achieve high accuracy in calculating interaction energies rsc.orgohio-state.edunih.govnih.govru.nl. While specific ab initio studies on this compound's intermolecular potentials were not explicitly detailed, these methods are the gold standard for obtaining accurate interaction energy data for molecular systems.

Molecular Dynamics Simulations in Aqueous and Membrane Environments

Molecular Dynamics (MD) simulations are computational techniques that model the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide dynamic insights into how this compound behaves in complex environments, such as aqueous solutions and biological membranes.

Simulations of this compound in aqueous environments would typically involve modeling its diffusion, hydration shells, and interactions with solvent molecules. In membrane environments, MD simulations are crucial for understanding how this compound interacts with lipid bilayers, including its insertion, partitioning, and effects on membrane structure and dynamics nih.govsilicos-it.bemdpi.comnih.govnih.govdiva-portal.orgmdpi.commdpi.comlivecomsjournal.orgbiorxiv.org. These simulations require accurate force fields that describe the interactions between this compound, water, and lipid molecules. Studies on similar cationic species in membrane environments have shown their ability to interact with charged lipid headgroups, influence membrane fluidity, and affect ion transport nih.govannualreviews.orgnih.gov. For this compound, specific MD simulations would aim to characterize its mobility, residence time within the membrane, and its influence on the electrostatic potential at the membrane interface.

Electrostatic Potential Theory Applications

Electrostatic potential theories are vital for understanding the influence of charged species like this compound on their surrounding environments, particularly at interfaces such as cell membranes. These theories help quantify the distribution of ions and the resulting electric fields.

Gouy-Chapman Theory in Diffuse Double Layer Analysis

The Gouy-Chapman theory describes the diffuse double layer, a region of counter-ions accumulating near a charged surface in an electrolyte solution. This theory, based on a balance between electrostatic attraction and thermal diffusion, predicts how ion concentrations vary with distance from the surface. This compound, as a divalent cation, would be expected to significantly influence the diffuse double layer. Studies have shown that divalent cations like this compound can effectively screen negative charges on lipid membranes, consistent with Gouy-Chapman predictions nih.govannualreviews.orgnih.govucla.edunih.govgrafiati.com. Specifically, this compound's presence has been observed to affect calcium uptake and contractility in myocardial cells, correlating with changes in the diffuse double layer as predicted by Gouy-Chapman theory when combined with experimental observations ucla.edunih.govgrafiati.com. The theory helps quantify the thickness of this layer (Debye length) and the excess of counter-ions near the charged surface.

Biophysical Mechanisms of Dimethonium Membrane Interactions

Effects on Electrostatic Potential at Negatively Charged Bilayer Membranes

Dimethonium's interaction with negatively charged bilayer membranes is characterized by its influence on the electrostatic potential at the membrane surface. Studies have focused on differentiating its pure screening effects from specific binding phenomena.

Research has shown that this compound, chemically known as ethane-bis-trimethylammonium, exerts its effect on negatively charged phospholipid bilayer membranes primarily through electrostatic screening. Unlike other divalent cations such as calcium, this compound does not appear to adsorb specifically to the phospholipids (B1166683). This characteristic allows it to modulate the electrostatic potential adjacent to the membrane by accumulating in the aqueous diffuse double layer, consistent with the Gouy-Chapman theory. Experiments involving phosphatidylserine (B164497) (PS) vesicles and planar PS bilayer membranes in various salt solutions have supported this observation, finding no evidence of specific this compound adsorption to the membranes nih.govscholarsportal.infonih.gov.

Influence on Ion Transport and Membrane Dynamics in Model Systems

This compound's impact extends to ion transport and membrane dynamics, as observed in various model systems.

In studies investigating myocardial function, this compound was employed as a probe for the diffuse double layer adjacent to the sarcolemma. Research using rabbit interventricular septa and cultured neonatal rat myocardial cells indicated that this compound could influence calcium uptake and contractility. Specifically, this compound (10 mM) was found to decrease calcium uptake and contractility during low-sodium (33 mM) perfusion when sucrose (B13894) was present, but not with LiCl. This effect was not observed during control perfusion, suggesting that this compound's influence is context-dependent and related to alterations in the myocardial diffuse double layer calcium, consistent with Gouy-Chapman theory nih.govgrafiati.com.

Table 1: Effect of this compound on Myocardial Calcium Uptake and Contractility

| Condition | This compound (10 mM) Effect on Ca Uptake | This compound (10 mM) Effect on Contractility | Notes |

| Low-sodium (33 mM) perfusion with sucrose | Decreased | Decreased | Suggests influence on diffuse double-layer calcium. |

| Low-sodium (33 mM) perfusion with LiCl | No significant effect | No significant effect | Indicates context-dependent effects. |

| Control perfusion | No significant effect | No significant effect | This compound's impact is modulated by specific ionic conditions. |

Research on human red cell ghosts has explored the role of various cations, including this compound, in regulating ion transport. This compound, along with decamethonium (B1670452), was found to be a relatively ineffective inhibitor of K+-Cl- cotransport. This is hypothesized to be due to their mechanism of action, which involves shielding negative charges rather than direct binding to them. The study suggested that polycations which effectively inhibit cotransport likely bind to multiple, mobile negative charges within a hydrophobic environment, possibly negatively charged phospholipids in the inner leaflet of the membrane nih.gov.

Table 2: Inhibitory Capacity of Diquaternary Amines on K+-Cl- Cotransport

| Cation | Relative Inhibitory Capacity | Proposed Mechanism of Action |

| This compound | Relatively ineffective | Shields negative charges; does not bind to them. |

| Decamethonium | Relatively ineffective | Shields negative charges; does not bind to them. |

| Neomycin | Effective | Binds to negative charges, inhibits swelling-stimulated cotransport. |

This compound has been studied for its effects on the conductance of planar bilayer membranes, particularly those composed of phosphatidylserine (PS). Experiments examining PS bilayer membranes in 0.1 M NaCl showed that this compound did not significantly alter conductance in a manner inconsistent with simple electrostatic screening. The results were generally consistent with Gouy-Chapman theory predictions, reinforcing the idea that this compound acts as a screening agent without specific interactions that would drastically change membrane conductance nih.govscholarsportal.info.

Compound List

this compound

Ethane-bis-trimethylammonium

Decamethonium

Phosphatidylserine (PS)

Phosphatidylcholine

Sodium

Cesium

Tetramethylammonium chloride

Sodium chloride

Calcium

Lithium

Lithium chloride

Sucrose

Neomycin

This compound as a Research Probe in Membrane Biophysics

The biophysical characterization of cell membranes is critical for understanding cellular function and dysfunction. This compound's chemical structure and behavior make it a useful probe for dissecting the contributions of different forces governing ion-membrane interactions.

Utility in Distinguishing Screening from Specific Cation Adsorption

Cellular membranes, especially those with negatively charged phospholipid headgroups like phosphatidylserine (PS), are influenced by the electrostatic environment. Cations in the surrounding solution can alter the membrane's surface potential through two primary mechanisms: general electrostatic screening and specific adsorption.

This compound has been demonstrated to exert primarily a screening effect on the electrostatic potential adjacent to negatively charged phospholipid bilayer membranes. This means it accumulates in the diffuse double layer, effectively neutralizing surface charges without forming specific, high-affinity binding sites on the membrane phospholipids nih.gov. In contrast, other cations, such as calcium (Ca²⁺) and alkaline earth metals, can both accumulate in the diffuse layer and adsorb specifically to the phospholipids, leading to more complex alterations in membrane potential and structure nih.gov.

Table 1: this compound's Role in Differentiating Membrane Interaction Mechanisms

| Cation Type | Primary Membrane Interaction Mechanism | Specific Adsorption to Phospholipids | Utility in Research |

| This compound | Electrostatic screening (accumulation in diffuse double layer) | No significant evidence | Isolates and quantifies the effect of general electrostatic forces, distinguishing them from specific binding events. |

| Divalent Cations (e.g., Ca²⁺) | Electrostatic screening and specific adsorption to charged headgroups | Yes | Used in comparative studies with this compound to highlight the contribution of specific binding to membrane potential and structural changes. |

| Monovalent Cations (e.g., Cs⁺, TMA⁺) | Electrostatic screening (Gouy-Chapman theory applicable) | Generally low | Provide baseline screening effects for comparison; this compound offers a divalent screening perspective. |

Applications in Photoreceptor Electrophysiology (e.g., ERG Components in Isolated Retinas)

The electroretinogram (ERG) is a non-invasive technique used to assess the function of the retina by measuring the electrical potential generated by photoreceptors and other retinal cells in response to light stimuli radiologykey.comnih.govuomus.edu.iq. ERG components, such as the a-wave and b-wave, reflect the activity of specific retinal layers and cell types radiologykey.comnih.gov.

This compound has been employed in experimental settings involving isolated retinas to investigate the biophysical underpinnings of ERG components. In studies examining the effects of varying ionic concentrations on retinal function, this compound has been used as a substitute for or in conjunction with other cations to probe specific mechanisms. For instance, research has utilized this compound in experiments involving isolated retinas under low calcium conditions to observe its impact on ERG components researchgate.net.

In such experiments, this compound's primary role as a screening cation helps researchers understand how changes in the extracellular ionic environment, particularly the reduction of divalent cations like calcium, affect the electrical signals generated by photoreceptors. By substituting this compound for calcium, researchers can isolate the contribution of calcium's specific binding and charge effects from its general screening influence on the membrane surface potential that influences photoreceptor signaling pathways researchgate.net. This approach allows for a more precise dissection of the roles of different ions in shaping the ERG waveform, providing insights into the complex electrogenesis of visual responses.

Table 2: this compound in Photoreceptor Electrophysiology Studies

| Experimental Context | Cation Manipulation | Measured ERG Component(s) | Biophysical Insight Gained | Reference |

| Isolated mouse retina, low calcium conditions | Substitution of this compound for calcium | "Nose component" of ERG | Investigating the specific role of divalent cations (like Ca²⁺) in modulating photoreceptor responses and ERG signal generation, distinguishing screening from specific binding. | researchgate.net |

| Multilamellar vesicles (e.g., phosphatidylserine) | Varying concentrations of this compound, Cs⁺, or TMA⁺ | Zeta potential | Quantifying the electrostatic screening effects of different cations on negatively charged membrane surfaces, confirming this compound's screening-only behavior. | nih.gov |

| Planar phosphatidylserine bilayer membranes | Presence of this compound | Membrane conductance | Assessing the impact of this compound on ion flow across membranes, consistent with its role as a screening agent rather than a pore-forming or specifically binding molecule. | nih.gov |

Synthetic Exploration and Analog Design for Mechanistic Studies

Methodologies for the Synthesis of Dicationic Quaternary Ammonium (B1175870) Compounds

The synthesis of dicationic quaternary ammonium compounds, including Dimethonium (ethane-bis-trimethylammonium), primarily relies on the principles of the Menshutkin reaction, which involves the alkylation of a tertiary amine. The general and most straightforward approach for creating symmetrical bis-quaternary ammonium salts is the exhaustive methylation of a corresponding diamine.

A common synthetic route involves the reaction of a diamine with an alkyl halide. In the case of this compound, the precursor is N,N,N',N'-tetramethylethylenediamine, which is then reacted with a methylating agent, such as methyl iodide or methyl bromide, to yield the desired dicationic structure. The reaction stoichiometry is crucial, with at least two equivalents of the methylating agent required to ensure the quaternization of both tertiary amine centers.

The general reaction can be summarized as follows: (CH₃)₂N-(CH₂)₂-N(CH₃)₂ + 2 CH₃X → [(CH₃)₃N⁺-(CH₂)₂-N⁺(CH₃)₃]·2X⁻ Where X represents a halide ion (e.g., I⁻, Br⁻).

Variations in this methodology can be employed to synthesize a diverse range of dicationic quaternary ammonium compounds. These variations include:

Choice of Diamine: Utilizing diamines with different lengths of the polymethylene chain (-(CH₂)n-) between the two nitrogen atoms allows for the synthesis of homologous series of compounds, such as hexamethonium (B1218175) (n=6) and decamethonium (B1670452) (n=10).

Nature of the Alkylating Agent: While methyl groups are common, other alkyl halides can be used to introduce different substituents on the nitrogen atoms, leading to analogues with altered steric and electronic properties.

Solvent and Reaction Conditions: The choice of solvent (e.g., ethanol, acetonitrile, or aprotic polar solvents) and reaction temperature can influence the reaction rate and yield. In many cases, the dicationic salt precipitates from the reaction mixture, facilitating its isolation and purification.

The synthesis of unsymmetrical bis-quaternary ammonium compounds, where the substituents on the two nitrogen atoms are different, requires a more controlled, stepwise approach. This may involve protecting one of the tertiary amine groups, performing the first quaternization, deprotecting the second amine, and then carrying out the second quaternization with a different alkylating agent.

| Starting Diamine | Alkylating Agent | Resulting Dicationic Compound |

| N,N,N',N'-Tetramethylethylenediamine | Methyl Iodide | This compound Iodide |

| N,N,N',N'-Tetramethyl-1,6-hexanediamine | Methyl Bromide | Hexamethonium Bromide |

| N,N,N',N'-Tetramethyl-1,10-decanediamine | Methyl Iodide | Decamethonium Iodide |

Design Principles for Structural Analogues of this compound

The design of structural analogues of this compound is a critical aspect of mechanistic studies, allowing researchers to probe the structural features that govern its biological and chemical properties. The primary design principles revolve around the systematic modification of three key structural components: the length of the internitrogen chain, the nature of the N-alkyl substituents, and the identity of the counter-ion.

Internitrogen Chain Length: The distance between the two quaternary nitrogen atoms is a paramount determinant of the biological activity of bis-quaternary ammonium compounds. For instance, in the homologous series of polymethylene bis-trimethylammonium salts, the internitrogen distance directly correlates with their pharmacological effects. Analogues of this compound can be designed with varying numbers of methylene (B1212753) units (-(CH₂)n-) in the linker chain. This allows for a systematic exploration of how the spatial separation of the positive charges influences interactions with biological targets or its behavior in solution. Research has shown that specific chain lengths can lead to optimal interactions with receptor sites. researchgate.net

N-Alkyl Substituents: Modification of the alkyl groups attached to the nitrogen atoms provides another avenue for designing analogues. Replacing the methyl groups of this compound with larger alkyl chains (e.g., ethyl, propyl) can introduce steric hindrance and alter the lipophilicity of the molecule. These modifications can influence the compound's ability to approach and bind to specific sites, as well as affect its solubility and distribution properties. The design of analogues with different N-alkyl groups helps in understanding the steric and hydrophobic requirements of the binding pockets of target molecules.

Counter-ion Identity: While often considered a spectator ion, the nature of the counter-ion (e.g., halide, tosylate, tetrafluoroborate) can influence the physical properties of the dicationic salt, such as its solubility and crystallinity. In certain contexts, particularly in studies involving ion-pairing or membrane transport, the choice of counter-ion can be a relevant design parameter.

By systematically applying these design principles, a library of this compound analogues can be synthesized and screened to establish comprehensive structure-activity relationships (SAR). This information is invaluable for elucidating the molecular mechanisms underlying the observed effects of this compound and for the rational design of new molecules with tailored properties.

| Structural Modification | Design Rationale | Potential Impact |

| Varying internitrogen chain length | To probe the optimal distance for interaction with target sites. | Altered binding affinity and selectivity. |

| Altering N-alkyl substituents | To investigate the influence of steric bulk and lipophilicity. | Changes in binding affinity, solubility, and bioavailability. |

| Modifying the counter-ion | To study the effect of ion-pairing and physical properties. | Variations in solubility, crystallinity, and transport characteristics. |

Comparative Synthetic Strategies for Related Bis-quaternary Ammonium Structures

The synthesis of bis-quaternary ammonium compounds related to this compound, such as hexamethonium and decamethonium, generally follows the same fundamental principle of quaternizing a diamine. However, the specific choice of starting materials and reaction conditions can vary, leading to different synthetic strategies with their own advantages and disadvantages.

A primary strategy involves the direct reaction of a commercially available N,N,N',N'-tetraalkyldiamine with an appropriate alkyl halide. For example, the synthesis of hexamethonium bromide is typically achieved by reacting N,N,N',N'-tetramethyl-1,6-hexanediamine with methyl bromide. This approach is straightforward and often high-yielding for symmetrical bis-quaternary compounds.

A comparative overview of these strategies is presented below:

| Synthetic Strategy | Description | Advantages | Disadvantages |

| Direct Quaternization of a Tetraalkyldiamine | Reaction of a pre-formed N,N,N',N'-tetraalkyldiamine with an alkyl halide. | Simple, one-step reaction. Often high-yielding. | Relies on the commercial availability of the specific tetraalkyldiamine. |

| Two-Step Synthesis from a Primary Diamine | 1. N-alkylation of a primary diamine to form the tertiary diamine. 2. Quaternization of the tertiary diamine. | Greater flexibility in choosing the diamine backbone. Allows for the synthesis of a wider range of analogues. | More steps involved, potentially leading to lower overall yields. May require purification of intermediates. |

The choice of synthetic strategy often depends on the availability and cost of the starting materials, the desired scale of the reaction, and the specific structure of the target bis-quaternary ammonium compound. For well-established compounds like hexamethonium and decamethonium, direct quaternization of the corresponding tetramethylated diamines is the most common and efficient method. However, for the synthesis of novel analogues with more complex structures, the two-step approach offers greater synthetic versatility.

Comparative Analysis and Mechanistic Differentiation

Differentiation of Dimethonium's Biophysical Action from Pharmacologically Active Quaternary Ammonium (B1175870) Analogues (e.g., Hexamethonium (B1218175), Decamethonium)

This compound, also known as ethane-bis-trimethylammonium, is a divalent cation that serves as a valuable tool for investigating electrostatic potentials near biological membranes. nih.gov Its biophysical action is distinct from its pharmacologically active analogues, hexamethonium and decamethonium (B1670452), primarily due to differences in their interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs) and their effects on membrane electrostatics.

Hexamethonium and decamethonium are well-known for their effects on the neuromuscular junction and autonomic ganglia. nih.govtaylorandfrancis.com Hexamethonium acts as a non-depolarizing antagonist at nAChRs, particularly at presynaptic sites, effectively blocking the action of acetylcholine. nih.gov In contrast, decamethonium is a depolarizing neuromuscular blocking agent. taylorandfrancis.comdrugbank.com It initially acts as an agonist at the nAChR of the motor endplate, causing depolarization, which is then followed by a block of the receptor channel at higher concentrations. taylorandfrancis.com The blocking action of both hexamethonium and decamethonium on the open channel-receptor complex is voltage-dependent, increasing with hyperpolarization. nih.gov However, the kinetics of their interaction differ; relaxations in the presence of hexamethonium are sped up by increased antagonist concentration, while those with decamethonium are slowed down. nih.gov

Unlike its longer-chain counterparts, this compound does not exhibit these pharmacological effects. nih.gov Studies have shown that this compound does not specifically adsorb to phospholipid bilayer membranes. nih.gov Its primary influence on membranes is through an electrostatic screening effect, which can be described by the Gouy-Chapman theory. nih.gov This makes it a useful experimental tool for differentiating between effects caused by specific binding to membrane components and those arising from general electrostatic interactions. For instance, in studies of excitation-contraction coupling in skeletal muscle, solutions containing this compound did not support the process, ruling out a simple electrostatic screening effect as the primary mechanism for the role of other divalent cations. marquette.edu

The table below summarizes the key differences in the biophysical and pharmacological actions of these three compounds.

| Feature | This compound | Hexamethonium | Decamethonium |

| Primary Action | Electrostatic screening | Non-depolarizing nAChR antagonist | Depolarizing nAChR agonist/blocker |

| Interaction with nAChR | No significant pharmacological interaction | Antagonist, blocks open channel | Agonist at low concentrations, blocks open channel at high concentrations |

| Membrane Interaction | No specific adsorption, acts via diffuse double layer | Blocks open channel-receptor complex | Blocks open channel-receptor complex |

| Voltage-Dependence of Block | N/A | Increases with hyperpolarization | Increases with hyperpolarization |

| Pharmacological Use | Primarily a research tool | Ganglionic blocker | Neuromuscular blocking agent |

Structure-Activity Relationship (SAR) Studies Focused on Electrostatic Screening Properties

The structure of quaternary ammonium compounds (QACs) significantly influences their interaction with biological and artificial membranes. The defining feature of these compounds is the positively charged nitrogen atom, which facilitates electrostatic interactions with negatively charged surfaces. cardiff.ac.ukmdpi.com

For this compound, its relatively short two-carbon chain separating the two quaternary ammonium groups is a key determinant of its behavior. This short chain length prevents it from spanning significant distances or interacting hydrophobically with the membrane interior. As a result, its interaction is dominated by its divalent cationic nature, leading to the screening of negative surface charges on membranes. nih.gov This property has been utilized in studies to distinguish electrostatic effects from specific binding events. For example, in studies of K+-Cl− cotransport in human red cell ghosts, this compound, which exerts only a screening effect, was compared with other compounds that may have more specific interactions. nih.gov

In contrast, the longer alkyl chains of hexamethonium (six carbons) and decamethonium (ten carbons) allow for more complex interactions with membrane-bound proteins like nAChRs. The distance between the quaternary ammonium groups in these molecules is critical for their pharmacological activity, allowing them to bind effectively to the receptor sites.

The electrostatic properties of QACs are fundamental to their various applications. The positively charged head group is attracted to negatively charged materials, a principle that underlies their use as antistatic agents and their interaction with microbial surfaces. cardiff.ac.ukdeuteron.com The effectiveness of this electrostatic interaction is influenced by factors such as the charge density of the surface and the ionic strength of the surrounding medium. annualreviews.org

Contrasting Mechanisms of Divalent Cation Interaction with Biological Membranes

Divalent cations interact with biological membranes through two primary mechanisms: specific binding to membrane components and non-specific electrostatic screening. This compound serves as a model for the latter, while physiologically important divalent cations like calcium (Ca²⁺) exhibit both types of interactions.

This compound: As established, this compound primarily acts by accumulating in the aqueous diffuse double layer adjacent to a negatively charged membrane, thereby screening the surface potential. nih.gov There is no significant evidence of its specific adsorption to the phospholipid headgroups. nih.gov This makes it an ideal control in experiments aiming to isolate the effects of surface charge screening from those of specific ion binding. For instance, in studies of retinal rod cells, this compound was unable to substitute for calcium in certain functions, indicating that calcium's role was not simply due to electrostatic screening. arvojournals.org

Calcium (Ca²⁺): In contrast, calcium ions not only screen surface charges but also adsorb directly to negatively charged phospholipids (B1166683). nih.gov This specific binding can lead to significant changes in membrane structure and function. Ca²⁺ is known to induce phase separation in lipid membranes, act as a catalyst for membrane fusion, and serve as an ion bridge between molecules. mdpi.com These specific interactions are crucial for a vast array of cellular processes, including cell signaling and membrane trafficking. mdpi.com

The following table contrasts the interaction mechanisms of this compound and a representative biological divalent cation, calcium.

| Feature | This compound | Calcium (Ca²⁺) |

| Primary Interaction Mechanism | Electrostatic screening | Electrostatic screening and specific adsorption |

| Binding to Phospholipids | No significant specific adsorption | Adsorbs to negatively charged phospholipids |

| Effect on Membrane Structure | Primarily alters surface potential | Can induce phase separation, fusion, and act as an ion bridge |

| Biological Role | Primarily a research tool | Essential for numerous cellular processes (e.g., signaling, trafficking) |

Emerging Research Avenues and Methodological Advancements

Development of Novel Spectroscopic and Imaging Techniques for Interfacial Studies

The behavior of Dimethonium and other long-chain quaternary ammonium (B1175870) compounds (QACs) at interfaces, such as the air-water or lipid-water interface, is critical to their function. nih.gov Traditional surface tension measurements are being supplemented by advanced, molecule-specific spectroscopic techniques that provide unprecedented detail on molecular orientation, ordering, and the local environment.

Vibrational Sum-Frequency Generation (VSFG) spectroscopy has emerged as a powerful tool for these investigations. aip.orgnih.gov As a second-order nonlinear optical technique, VSFG is inherently interface-specific, meaning it selectively probes molecules at a boundary without interference from the bulk solution. nih.gov This method provides vibrational spectra of molecules at an interface, allowing researchers to identify specific chemical groups (like the C-H stretches of alkyl chains or the O-H stretches of adjacent water molecules) and determine their net orientation. aip.orgresearchgate.net

For cationic surfactants similar to this compound compounds, VSFG studies have revealed:

Molecular Orientation: The orientation of the terminal methyl groups of the alkyl chains can be determined, indicating how ordered and packed the surfactant monolayer is.

Interfacial Water Structure: The presence of the positively charged quaternary ammonium headgroups significantly perturbs the structure of adjacent water molecules. VSFG can probe the hydrogen-bonding network of water at the charged interface, revealing a high degree of ordering. aip.org

Adsorption Kinetics: The technique can be used to monitor the arrival and arrangement of surfactant molecules at an interface over time. Studies on mixed cationic-anionic surfactant systems show complex temporal profiles, including induction periods followed by rapid adsorption, which can be tracked with VSFG. acs.org

These advanced spectroscopic methods are crucial for designing this compound-based systems for applications ranging from foaming agents and emulsifiers to templates for nanomaterial synthesis, where interfacial structure is paramount.

| Parameter | Information Provided | Significance |

|---|---|---|

| CH Stretch Modes (Alkyl Chains) | Provides data on the conformational order (gauche vs. trans defects) and packing density of the hydrophobic chains at the interface. | Reveals the physical state and fluidity of the surfactant monolayer. |

| OH Stretch Modes (Water) | Indicates the orientation and hydrogen-bonding strength of water molecules adjacent to the charged headgroups. aip.org | Elucidates how the cationic compound structures the interfacial solvent layer. |

| Signal Intensity vs. Time | Tracks the rate of surfactant adsorption and monolayer formation at the interface. acs.org | Provides kinetic data essential for understanding dynamic processes like emulsification and foam formation. |

| Phase-Sensitive Detection (Im[χ(2)]) | Determines the absolute "up" or "down" orientation of specific molecular groups relative to the interface surface. aip.org | Offers unambiguous information on molecular arrangement, crucial for validating molecular models. |

Integration of Advanced Computational Models for Multiscale Simulations

Experimental techniques are increasingly paired with computational modeling to provide a complete picture of the molecular-level dynamics of this compound-like compounds. Given that processes like micelle formation and interaction with membranes span multiple length and time scales, multiscale simulation approaches are becoming indispensable. acs.orgatomfair.com

These models bridge the gap from quantum mechanical calculations on single molecules to large-scale simulations of collective behavior:

All-Atom Molecular Dynamics (MD): MD simulations model the movement of every atom in a system over time based on a defined force field. nih.gov This approach provides high-resolution insights into the hydration of the quaternary ammonium headgroups, the conformation of the alkyl chains, and the specific intermolecular interactions (e.g., electrostatic, van der Waals) that drive self-assembly. nih.gov

Coarse-Graining (CG) and Dissipative Particle Dynamics (DPD): To study larger systems over longer timescales (microseconds to milliseconds), coarse-grained models are used. In this approach, groups of atoms are represented as single "beads," reducing computational cost. nih.gov DPD is a mesoscale simulation technique particularly well-suited for studying the phase behavior and self-assembly of surfactants into complex structures like wormlike micelles, vesicles, and lamellar phases. nih.gov Simulations can predict how changes in the this compound structure (e.g., linker length, chain length) will affect the morphology of the resulting aggregates. nih.gov

The integration of these methods allows researchers to build a comprehensive understanding, from the electronic structure that governs bonding to the emergent properties of large-scale assemblies.

| Technique | Typical Scale | Information Provided | Primary Application |

|---|---|---|---|

| Quantum Mechanics (QM) | < 1 nm, < 1 ns | Electron distribution, charge parameters, reaction energetics. | Parameterizing force fields for higher-level simulations. |

| All-Atom Molecular Dynamics (MD) | 1-10 nm, ns-µs | Detailed solvent structure, headgroup hydration, chain conformation, binding energies. nih.govyoutube.com | Understanding initial stages of self-assembly and interaction with specific sites on proteins or surfaces. |

| Coarse-Grained MD / Dissipative Particle Dynamics (DPD) | > 10 nm, µs-ms | Aggregate morphology (micelles, vesicles), phase behavior, membrane deformation. nih.gov | Predicting the macroscopic behavior and structure of surfactant solutions and complex formulations. |

Exploration of this compound as a Foundation for New Research Probes

The defined chemical structure of this compound compounds makes them an excellent scaffold for the development of novel research probes for biological and materials science applications. The core principle involves combining the this compound structure, which can act as a targeting or membrane-anchoring moiety, with a functional reporter group, such as a fluorophore. mdpi.com

The development of such probes involves the synthesis of functionalized this compound derivatives where a fluorescent molecule is covalently attached to the main structure. The quaternary ammonium groups can facilitate localization to negatively charged surfaces, such as the outer leaflet of bacterial or mammalian cell membranes. nih.gov

Potential characteristics and applications of these probes include:

Fluorescent Membrane Probes: By attaching environment-sensitive fluorophores (solvatochromic dyes), the resulting probe could report on the local polarity or lipid order of a membrane. nih.gov This allows for real-time imaging of membrane domains or changes in membrane properties during biological events.

Sensors for Anions: The cationic nature of the this compound headgroups can be exploited to create probes that bind specific anions, with the attached fluorophore signaling the binding event through a change in its emission.

Targeted Imaging Agents: Functionalization with specific ligands could direct the this compound probe to particular cellular compartments or tissues, while the fluorescent reporter enables visualization via fluorescence microscopy. nih.gov The use of fluorophores like BODIPY, which have excellent photophysical properties, is a promising strategy. nih.gov

This research avenue transforms the this compound structure from a simple surfactant into a sophisticated molecular tool for sensing and imaging.

| Reporter Class | Example | Sensing Capability | Potential Application |

|---|---|---|---|

| Solvatochromic Dyes | Nile Red, Laurdan | Reports on local environment polarity and hydration. nih.gov | Imaging lipid rafts and membrane phase transitions. |

| Molecular Rotors | BODIPY-based rotors | Fluorescence intensity changes with local viscosity. nih.gov | Measuring membrane fluidity and microviscosity in cells. |

| Excimer-Forming Dyes | Pyrene | Monomer-to-excimer fluorescence ratio is sensitive to molecular proximity and membrane dynamics. mdpi.com | Monitoring changes in membrane structure and integrity. nih.gov |

| Photo-switchable Dyes | Diazocine | Reversible switching between two isomers with distinct properties upon irradiation. nih.gov | Creating photoswitchable materials or probes for super-resolution microscopy. |

Q & A

Q. What are the established methodologies for synthesizing and characterizing dimethonium compounds in laboratory settings?

this compound synthesis typically involves quaternization reactions between tertiary amines and alkyl halides. For characterization, nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) is critical for structural confirmation, while mass spectrometry (MS) validates molecular weight. Purity can be assessed via high-performance liquid chromatography (HPLC) or elemental analysis. Researchers should cross-reference synthetic protocols with peer-reviewed journals (e.g., Beilstein Journal of Organic Chemistry) to ensure reproducibility .

Q. How can researchers design controlled experiments to evaluate this compound’s physicochemical properties (e.g., solubility, stability)?

Experimental design should include:

- Solubility studies : Use shake-flask methods with solvents of varying polarity, monitored via UV-Vis spectroscopy.

- Stability testing : Accelerated degradation studies under controlled pH, temperature, and light conditions, analyzed using HPLC.

- Controls : Include inert analogs or known surfactants for comparative analysis. Ensure triplicate measurements to account for variability .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound bioactivity studies?

Dose-response curves should be modeled using nonlinear regression (e.g., four-parameter logistic equation). Statistical significance can be assessed via ANOVA with post-hoc tests (e.g., Tukey’s HSD). For small sample sizes, non-parametric tests like Kruskal-Wallis are advisable. Open-source tools like R or Python’s SciPy package facilitate robust analysis .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s reported mechanism of action across different biological systems?

Contradictory findings may arise from model-specific variables (e.g., cell type, assay conditions). To address this:

- Comparative meta-analysis : Aggregate data from multiple studies, adjusting for confounding factors (e.g., concentration ranges).

- Mechanistic validation : Use knock-out models or siRNA silencing to isolate pathways.

- Cross-disciplinary collaboration : Integrate molecular dynamics simulations with empirical data to refine hypotheses .

Q. How can advanced spectroscopic techniques (e.g., X-ray crystallography, cryo-EM) elucidate this compound’s interaction with lipid bilayers?

- X-ray crystallography : Resolve atomic-level details of this compound-lipid complexes. Requires high-purity crystals and synchrotron radiation.

- Cryo-electron microscopy (cryo-EM) : Suitable for studying dynamic interactions in near-native conditions. Pair with molecular docking simulations to predict binding affinities.

- Data interpretation : Use software like Coot or ChimeraX for model building and validation .

Q. What computational frameworks are optimal for predicting this compound’s environmental fate and toxicity?

- Quantitative structure-activity relationship (QSAR) models : Train on datasets of analogous quaternary ammonium compounds.

- Molecular dynamics (MD) simulations : Simulate interactions with environmental matrices (e.g., soil, water).

- Machine learning : Apply neural networks to predict bioaccumulation potential. Validate with experimental LC-MS/MS data .

Methodological Guidance

Q. How should researchers address challenges in replicating this compound studies with inconsistent yields or purity?

- Protocol optimization : Systematically vary reaction parameters (e.g., solvent, temperature) via Design of Experiments (DoE).

- Impurity profiling : Use LC-MS to identify byproducts and adjust purification methods (e.g., column chromatography gradients).

- Documentation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Q. What ethical and technical considerations apply when incorporating this compound into human subject research (e.g., topical formulations)?

- Ethical approval : Submit detailed protocols to institutional review boards (IRBs), including risk-benefit analyses.

- Dermal absorption studies : Use Franz diffusion cells with human skin models (e.g., Strat-M® membranes).

- Data transparency : Publish negative results to avoid publication bias .

Data Analysis and Reporting

Q. How can researchers leverage open-source platforms for collaborative this compound data analysis?

- Data repositories : Share raw datasets via Zenodo or Figshare with DOI assignment.

- Collaborative tools : Use GitHub for code sharing (e.g., Python scripts for NMR peak integration) or Jupyter Notebooks for reproducible workflows.

- Version control : Track changes in analytical pipelines to enhance reproducibility .

Q. What are best practices for integrating contradictory this compound data into a cohesive review article?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.